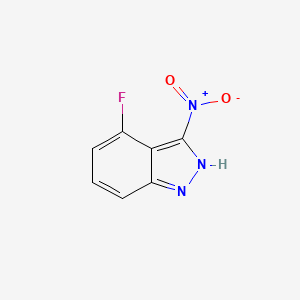

4-fluoro-3-nitro-1H-indazole

Description

BenchChem offers high-quality 4-fluoro-3-nitro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-3-nitro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-4-2-1-3-5-6(4)7(10-9-5)11(12)13/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJFRDABBOEABX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646624 | |

| Record name | 4-Fluoro-3-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-53-9 | |

| Record name | 4-Fluoro-3-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-Fluoro-3-nitro-1H-indazole: Properties, Stability, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-nitro-1H-indazole is a substituted indazole that serves as a critical building block in medicinal chemistry and materials science. The strategic placement of the electron-withdrawing nitro group and the versatile fluorine atom on the indazole scaffold imparts unique chemical properties that are highly valuable for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, stability profile, and key chemical transformations of 4-fluoro-3-nitro-1H-indazole, offering field-proven insights for its application in research and development.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[1][2] Its derivatives exhibit a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[3][4] The introduction of specific substituents, such as fluorine and nitro groups, is a key strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[5]

The fluorine atom at the 4-position can enhance metabolic stability, improve cell membrane permeability, and influence binding affinity through specific electronic interactions.[5][6] Concurrently, the nitro group at the 3-position is a powerful electron-withdrawing group that significantly influences the molecule's reactivity. It activates the aromatic ring for certain reactions and serves as a synthetic handle for conversion into other crucial functional groups, most notably an amine. This guide will delve into the specific characteristics of 4-fluoro-3-nitro-1H-indazole that make it a valuable intermediate.

Physicochemical and Spectroscopic Profile

The fundamental properties of 4-fluoro-3-nitro-1H-indazole are summarized below. Understanding these characteristics is the first step in designing effective synthetic routes and handling the compound safely.

Table 1: Physicochemical Properties of 4-Fluoro-3-nitro-1H-indazole

| Property | Value | Source |

| Molecular Formula | C₇H₄FN₃O₂ | [7] |

| Molecular Weight | 181.12 g/mol | [7] |

| Appearance | Solid (Typically a yellow or orange powder) | [7] |

| Purity | Commonly available at ≥97% | [7] |

| CAS Number | 29859-99-6 | N/A |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and a broad singlet for the N-H proton of the indazole ring. The chemical shifts and coupling constants of the aromatic protons will be influenced by the electronic effects of both the fluorine and nitro substituents. The N-H proton signal is typically found far downfield.[8]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display seven distinct carbon signals. The carbons attached to the fluorine and nitro groups (C4 and C3, respectively) will show characteristic shifts. The C-F bond will result in coupling, splitting the C4 signal and potentially affecting adjacent carbons.[8]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides crucial information about the functional groups present.[10] Key expected vibrational bands include:

-

N-H Stretch: A broad band around 3300-3400 cm⁻¹.[8]

-

Aromatic C-H Stretch: Signals around 3100 cm⁻¹.[8]

-

NO₂ Asymmetric & Symmetric Stretches: Strong, characteristic bands typically found around 1520-1560 cm⁻¹ and 1330-1370 cm⁻¹, respectively.[8][11]

-

C-F Stretch: A strong band in the fingerprint region, typically between 1000-1400 cm⁻¹.

-

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (m/z ≈ 181.12).[8]

Chemical Reactivity and Synthetic Utility

The reactivity of 4-fluoro-3-nitro-1H-indazole is dominated by the interplay between the electron-deficient aromatic system and the two key functional groups.

Reduction of the 3-Nitro Group

The most common and synthetically valuable transformation of this molecule is the reduction of the nitro group to an amine. This reaction yields 4-fluoro-1H-indazol-3-amine, a versatile intermediate for constructing a wide range of pharmacologically active compounds.[12]

Causality of Experimental Choice: The selection of a reducing agent depends on the desired selectivity and the presence of other functional groups.

-

Catalytic Hydrogenation (e.g., H₂, Pd/C): This is a clean and efficient method but may not be suitable for molecules with other reducible groups (e.g., alkynes, alkenes).

-

Metal-Acid Systems (e.g., SnCl₂, HCl; Fe, NH₄Cl): Stannous chloride (SnCl₂) in an acidic medium or iron powder with an ammonium salt are robust and widely used methods for nitro group reduction.[11][13] They are often preferred for their functional group tolerance and cost-effectiveness.

Caption: Workflow for the reduction of 4-fluoro-3-nitro-1H-indazole.

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SₙAr) by the strong electron-withdrawing effect of the nitro group at the adjacent C3 position.[14][15] This allows for the displacement of the fluoride ion by a variety of nucleophiles (e.g., amines, alkoxides, thiols), providing a direct route to 4-substituted-3-nitro-1H-indazole derivatives.

Mechanistic Insight: The SₙAr reaction typically proceeds via a two-step addition-elimination mechanism.[16] The nucleophile attacks the electron-deficient carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14] Subsequent loss of the fluoride leaving group restores the aromaticity of the ring. The presence of the ortho-nitro group is crucial for stabilizing the negative charge in the Meisenheimer complex, thereby facilitating the reaction.[15][17]

Stability Profile

-

Thermal Stability: Like many nitroaromatic compounds, 4-fluoro-3-nitro-1H-indazole should be considered potentially thermally sensitive. Avoid excessive heating, especially in a closed system. Decomposition may produce hazardous gases, including nitrogen oxides (NOx) and hydrogen fluoride (HF).[18]

-

Chemical Stability: The compound is generally stable under normal storage conditions. It is incompatible with strong oxidizing agents and strong bases.[18] Strong bases can deprotonate the indazole N-H, potentially leading to undesired side reactions.

-

Storage: It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[19]

Experimental Protocols

The following protocols are representative procedures based on established chemical principles for the synthesis and subsequent reaction of similar indazoles.[11][13][20]

Synthesis of 4-Fluoro-3-nitro-1H-indazole

The synthesis of substituted indazoles can often be achieved via diazotization and subsequent intramolecular cyclization of an appropriately substituted aniline precursor.[13][20] A plausible route starts from 2-methyl-3-nitro-4-fluoroaniline.

Caption: General workflow for the synthesis of 4-fluoro-3-nitro-1H-indazole.

Step-by-Step Protocol:

-

Dissolution: Dissolve the starting material (e.g., 2-methyl-4-fluoro-3-nitroaniline) in a suitable acid, such as glacial acetic acid or aqueous HCl, and cool the mixture to 0-5 °C in an ice bath.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the cooled aniline solution while maintaining the temperature below 5 °C and stirring vigorously.

-

Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. The diazotized intermediate will undergo spontaneous intramolecular cyclization to form the indazole ring. Stirring may be continued overnight to ensure complete reaction.

-

Isolation: The product often precipitates from the reaction mixture. Collect the solid by vacuum filtration.

-

Purification: Wash the crude solid with water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Protocol: Reduction to 4-Fluoro-1H-indazol-3-amine

This protocol describes a common lab-scale reduction using iron powder.

Step-by-Step Protocol:

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluoro-3-nitro-1H-indazole, a solvent mixture (e.g., ethanol/water), and ammonium chloride (NH₄Cl).

-

Addition of Iron: Heat the mixture to a gentle reflux. Add iron powder portion-wise to control the exothermic reaction.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and a base (e.g., sodium bicarbonate) to neutralize any remaining acid and then extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude amine can be purified by column chromatography on silica gel.

Safety and Handling

As a research chemical, 4-fluoro-3-nitro-1H-indazole and its precursors require careful handling in a controlled laboratory environment.[19][21][22]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19]

-

Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[21]

-

Toxicology: The compound may be harmful if swallowed, inhaled, or absorbed through the skin. It may cause skin and eye irritation.[18][21][23]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

4-Fluoro-3-nitro-1H-indazole is a strategically designed chemical intermediate whose value lies in the orthogonal reactivity of its functional groups. The nitro group serves as a precursor to the synthetically crucial amine, while the activated fluorine atom allows for the introduction of diverse substituents via SₙAr chemistry. A thorough understanding of its properties, stability, and reaction protocols enables researchers to effectively leverage this molecule in the synthesis of novel compounds for drug discovery and advanced materials.

References

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

PubMed. (2009). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. Retrieved from [Link]

-

Harvard DASH. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Retrieved from [Link]

-

Thieme Chemistry. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Retrieved from [Link]

- Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

ResearchGate. (2011). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Retrieved from [Link]

-

YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

-

Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Retrieved from [Link]

-

PubChem. (n.d.). 4-fluoro-1H-indazol-3-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

ResearchGate. (2016). FT-IR, FT-Raman, NMR spectra and DFT simulations of 4-(4-fluoro-phenyl)-1H-imidazole. Retrieved from [Link]

-

Chemical Journal of ST. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

-

MDPI. (n.d.). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

-

Semantic Scholar. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Retrieved from [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. ossila.com [ossila.com]

- 7. 4-Fluoro-7-nitro-1H-indazole | CymitQuimica [cymitquimica.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-fluoro-1H-indazol-3-amine | C7H6FN3 | CID 817911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. dash.harvard.edu [dash.harvard.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. fishersci.com [fishersci.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 21. fishersci.com [fishersci.com]

- 22. echemi.com [echemi.com]

- 23. fishersci.com [fishersci.com]

4-fluoro-3-nitro-1H-indazole CAS number and molecular structure

Abstract

This technical guide provides a comprehensive analysis of 4-fluoro-3-nitro-1H-indazole (CAS: 1000342-53-9), a critical heterocyclic building block in medicinal chemistry.[1] Characterized by the electron-withdrawing nitro group at the C3 position and a fluorine substituent at C4, this scaffold exhibits unique electronic properties utilized in the development of kinase inhibitors and poly(ADP-ribose) polymerase (PARP) modulators. This document details its physicochemical profile, validated synthetic pathways, reactivity patterns (specifically

Part 1: Chemical Identity & Physicochemical Properties[1][2]

4-fluoro-3-nitro-1H-indazole is a fused bicyclic heterocycle. The presence of the nitro group at position 3 renders the pyrazole ring highly electron-deficient, while the C4-fluorine atom serves as both a metabolic blocker and a weak hydrogen-bond acceptor in ligand-protein interactions.

Table 1: Chemical Specifications

| Property | Data |

| CAS Registry Number | 1000342-53-9 |

| IUPAC Name | 4-Fluoro-3-nitro-1H-indazole |

| Molecular Formula | |

| Molecular Weight | 181.12 g/mol |

| SMILES | Fc1cccc2[nH]nc(=O)c12 |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 188–192 °C (Typical for 3-nitroindazoles) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Calculated) | ~8.5 (NH acidity increased by 3-NO2 group) |

Part 2: Synthetic Methodologies

The synthesis of 4-fluoro-3-nitro-1H-indazole typically proceeds via the electrophilic nitration of the parent 4-fluoroindazole. The regioselectivity is controlled by the electronic bias of the indazole ring system; the 3-position is most reactive toward nitration under standard conditions.

Protocol: Nitration of 4-Fluoro-1H-indazole

-

Reaction Type: Electrophilic Aromatic Substitution (

) -

Precursor: 4-Fluoro-1H-indazole (CAS 341-23-1)

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask, dissolve 4-fluoro-1H-indazole (10.0 mmol) in concentrated sulfuric acid (

, 15 mL) at 0°C. -

Nitration: Dropwise add fuming nitric acid (

, 1.2 eq) or potassium nitrate ( -

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

-

Quenching: Pour the reaction mixture slowly onto crushed ice (100 g) with vigorous stirring. The product typically precipitates as a yellow solid.

-

Isolation: Filter the precipitate, wash with cold water (

mL) to remove acid, and dry under vacuum. -

Purification: Recrystallize from ethanol or purify via silica gel flash chromatography if regioisomers (e.g., 5-nitro) are detected.

Visualizing the Synthesis Workflow

Figure 1: Synthetic pathway for the nitration of 4-fluoroindazole showing regioselectivity.

Part 3: Reactivity & Functionalization

The 4-fluoro-3-nitro-1H-indazole scaffold is a versatile "switch" in medicinal chemistry. The 3-nitro group is rarely the final pharmacophore; rather, it serves as a precursor to the 3-amino group (via reduction) or activates the ring for other transformations.

1. Reduction to 3-Amino-4-fluoro-1H-indazole

The most common transformation is the reduction of the nitro group to an amine. The resulting 3-aminoindazole motif is a privileged scaffold in kinase inhibitors (binding to the hinge region of ATP pockets).

-

Reagents:

, -

Mechanism: Nitro group reduction.

-

Utility: The 3-amino group forms critical hydrogen bonds with kinase hinge residues (e.g., Glu, Cys).

2. Nucleophilic Aromatic Substitution (

)

While the 4-fluoro group is generally stable, the presence of the strongly electron-withdrawing nitro group at C3 (ortho to the bridgehead) and the inherent electron deficiency of the pyrazole ring can activate the C4-fluorine toward displacement by strong nucleophiles (e.g., thiols or secondary amines) under forcing conditions.

-

Condition: High temperature, basic solvent (DMF/DMSO), strong nucleophile.

-

Outcome: Replacement of Fluorine with -SR or -NR2.

Reactivity Logic Diagram

Figure 2: Primary reactivity pathways. Solid lines indicate standard protocols; dashed lines indicate condition-dependent pathways.

Part 4: Medicinal Chemistry Applications

Kinase Inhibition

The 3-amino-indazole core is a bioisostere of the adenine ring of ATP. The 4-fluoro substituent plays a dual role:

-

Electronic Modulation: It lowers the

of the N1-proton, potentially strengthening hydrogen bonds. -

Metabolic Stability: It blocks the C4 position from oxidative metabolism (e.g., hydroxylation by P450 enzymes).

Case Study Context: In the development of inhibitors for VEGFR (Vascular Endothelial Growth Factor Receptor) or FGFR (Fibroblast Growth Factor Receptor), the 3-amino-indazole scaffold is often linked via an amide bond to a solubilizing tail. The 4-fluoro group can induce a conformational twist that improves selectivity for specific kinase isoforms.

PARP Inhibitors

Substituted indazoles are also explored as PARP (Poly ADP-ribose polymerase) inhibitors. The 3-position substituents often interact with the nicotinamide binding pocket.

Part 5: Safety & Handling

Warning: Nitro-substituted heterocycles can be energetic.[2] While 4-fluoro-3-nitro-1H-indazole is generally stable, it should be treated with caution.

-

Explosive Potential: Like many low-molecular-weight nitro compounds, it may decompose violently upon rapid heating. Do not heat dry solids above 150°C.

-

Skin Sensitization: Indazoles are potential sensitizers. Use nitrile gloves and work in a fume hood.

-

Incompatibility: Avoid contact with strong reducing agents (hydrazine, hydrides) unless under controlled reaction conditions.

References

-

National Institutes of Health (NIH). (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. International Journal of Molecular Sciences. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Indazoles and Nitro-Indazoles. Retrieved from [Link]

Sources

The Emerging Potential of 4-Fluoro-3-Nitro-1H-Indazole Derivatives in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved and investigational anticancer agents. Its unique bicyclic structure provides a versatile template for developing targeted therapies. This technical guide delves into a specific, yet underexplored, class of indazole derivatives: those bearing a 4-fluoro and 3-nitro substitution pattern. While direct biological data on this precise scaffold is nascent, this document synthesizes existing knowledge on indazole synthesis, the distinct roles of fluoro and nitro substitutions in oncology, and the mechanisms of action of related compounds. By providing a comprehensive overview of the synthetic rationale, potential structure-activity relationships, and hypothetical mechanisms of action, this guide aims to equip researchers with the foundational knowledge to explore the therapeutic potential of 4-fluoro-3-nitro-1H-indazole derivatives as a next-generation of oncology drugs.

Introduction: The Indazole Scaffold in Oncology

Indazole, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in drug discovery. Its derivatives have demonstrated a wide array of biological activities, including potent antitumor effects. Several indazole-based drugs, such as Niraparib (a PARP inhibitor) and Pazopanib (a multi-targeted tyrosine kinase inhibitor), have been successfully commercialized for cancer treatment. The 1H-indazole-3-amine structure, in particular, is an effective hinge-binding fragment for kinase inhibitors, as seen in Linifanib.[1]

The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity. This guide focuses on the strategic incorporation of two key functional groups onto the indazole core: a fluorine atom at the 4-position and a nitro group at the 3-position.

The Strategic Importance of Fluorine and Nitro Substitutions in Anticancer Drug Design

The selection of fluorine and nitro groups as substituents is a deliberate strategy rooted in established medicinal chemistry principles.

The Role of Fluorine

The introduction of fluorine into drug candidates is a widely used strategy to enhance their therapeutic profile. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.

-

Membrane Permeability: Fluorine can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach intracellular targets.[2]

-

Binding Affinity: Fluorine can participate in favorable interactions with target proteins, such as hydrogen bonds and electrostatic interactions, thereby increasing binding affinity and potency.[2][3] The presence of fluorine substituents has been shown to be important for the antitumor activity of some indazole derivatives.[1]

The Role of the Nitro Group

The nitro group, while sometimes associated with toxicity, is a key pharmacophore in several successful drugs and offers unique therapeutic possibilities:

-

Bioactivation and Hypoxia Targeting: The nitro group can be reduced by nitroreductase enzymes, which are often overexpressed in hypoxic tumor environments. This reduction can lead to the formation of cytotoxic reactive oxygen species (ROS), selectively killing cancer cells in low-oxygen conditions.[4]

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, the nitro group can significantly alter the electronic distribution of the indazole ring, influencing its reactivity and interactions with biological targets.[5]

-

Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, contributing to drug-receptor binding.[6]

The combination of a 4-fluoro and a 3-nitro group on the indazole scaffold presents an intriguing prospect for creating novel anticancer agents with enhanced metabolic stability, cell permeability, and potentially a hypoxia-activated mechanism of action.

Synthetic Pathways to Substituted Nitroindazoles

The synthesis of 4-fluoro-3-nitro-1H-indazole derivatives can be approached through established methods for indazole ring formation and functionalization. A key strategy involves the synthesis of a substituted aniline precursor, followed by diazotization and cyclization.

A representative synthetic route for a 6-substituted-4-nitro-1H-indazole is outlined in a patent by Wang et al. (CN107805221A), which can be adapted for the synthesis of 4-fluoro-3-nitro-1H-indazole derivatives.[7]

General Synthetic Protocol

A plausible synthetic pathway is depicted below. The initial step would involve the nitration of a fluorinated aniline precursor, followed by diazotization and intramolecular cyclization to form the indazole ring.

Caption: A general synthetic workflow for 4-fluoro-3-nitro-1H-indazole derivatives.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol for the synthesis of a 4-fluoro-3-nitro-1H-indazole derivative, based on general organic synthesis principles and related literature.

Step 1: Nitration of a 2-Fluoroaniline Precursor

-

To a stirred solution of the appropriate 2-fluoroaniline derivative in concentrated sulfuric acid, cooled to 0°C, add a solution of nitric acid in sulfuric acid dropwise.

-

Maintain the temperature below 5°C during the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for a specified time, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the nitroaniline product.

-

Filter, wash with water, and dry the crude product. Purify by recrystallization or column chromatography.

Step 2: Diazotization and Cyclization to form the Indazole Ring

-

Dissolve the purified fluorinated nitroaniline intermediate in a suitable acidic medium (e.g., aqueous HCl).

-

Cool the solution to 0-5°C and add a solution of sodium nitrite in water dropwise.

-

Stir the resulting diazonium salt solution at low temperature for a short period.

-

Induce cyclization by gently warming the reaction mixture or by the addition of a specific reagent to facilitate ring closure.

-

The 4-fluoro-3-nitro-1H-indazole product will precipitate out of the solution.

-

Filter the solid, wash with cold water, and dry.

-

Further purification can be achieved by column chromatography.

Potential Mechanisms of Action and Biological Targets

While direct experimental evidence for the biological activity of 4-fluoro-3-nitro-1H-indazole derivatives is not yet available, we can hypothesize potential mechanisms of action based on the known activities of related compounds.

Kinase Inhibition

The indazole scaffold is a well-established "hinge-binder" for various protein kinases. It is plausible that 4-fluoro-3-nitro-1H-indazole derivatives could act as inhibitors of key oncogenic kinases, such as:

-

Receptor Tyrosine Kinases (RTKs): Many indazole derivatives target RTKs like VEGFR, PDGFR, and FGFR, which are crucial for tumor angiogenesis and proliferation.[8]

-

Serine/Threonine Kinases: Other indazole-based compounds have shown inhibitory activity against serine/threonine kinases involved in cell cycle regulation and signaling pathways.

The 4-fluoro substituent could enhance binding to the kinase active site, while the 3-nitro group could form specific hydrogen bonds with key amino acid residues.

Caption: Hypothetical mechanism of action via inhibition of receptor tyrosine kinase signaling.

Induction of Apoptosis

Many anticancer indazole derivatives exert their effects by inducing apoptosis (programmed cell death). This is often achieved through the modulation of key apoptotic proteins. For instance, some indazole compounds have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[9] The generation of ROS by the nitro group under hypoxic conditions could also be a potent trigger for apoptosis.

Structure-Activity Relationship (SAR) Insights

Based on the broader class of indazole derivatives, we can infer some potential SAR trends for 4-fluoro-3-nitro-1H-indazoles:

| Position | Substituent | Potential Impact on Anticancer Activity |

| 3 | Nitro (-NO2) | May confer hypoxia-selective activity. Can act as a hydrogen bond acceptor. |

| 4 | Fluoro (-F) | Can enhance metabolic stability and cell permeability. May improve binding affinity. |

| 1 (N1) | Alkyl/Aryl groups | Substitution at this position can significantly modulate kinase selectivity and overall potency. |

| 5, 6, 7 | Various groups | Further substitutions on the benzene ring can be explored to optimize solubility, ADME properties, and target engagement. |

Future Perspectives and Conclusion

The 4-fluoro-3-nitro-1H-indazole scaffold represents a promising, yet largely unexplored, area for anticancer drug discovery. The combination of the privileged indazole core with the strategically chosen fluoro and nitro substituents offers the potential for novel agents with enhanced pharmacological properties and a possible hypoxia-selective mechanism of action.

Future research in this area should focus on:

-

Synthesis and Characterization: The development of robust and efficient synthetic routes to a library of 4-fluoro-3-nitro-1H-indazole derivatives with diverse substitutions at other positions.

-

In Vitro Biological Evaluation: Screening of these compounds against a panel of cancer cell lines to determine their cytotoxic and antiproliferative activities.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by the most potent compounds. This should include kinase inhibition assays and studies on the induction of apoptosis.

-

Evaluation of Hypoxia-Selectivity: Investigating whether the nitro group confers selective activity under hypoxic conditions, which would be a significant advantage for treating solid tumors.

References

- BenchChem. (2025).

- MDPI. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI.

- Li, et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(22), 5428.

- Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15947-15957.

- Al-Ostath, A., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4707.

- ResearchGate. (n.d.). Indazole derivatives as inhibitors of FGFR1.

- Ossila. (n.d.). 4-Fluoro-1H-indazole | CAS Number 341-23-1. Ossila.

- Google Patents. (2024). WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors.

- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.

- Bentham Science Publishers. (2016). Roles of Fluorine in Drug Design and Drug Action. Current Drug Discovery Technologies, 13(3), 133-146.

- PubMed. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi.

- Hariyanti, et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Indonesian Journal of Pharmacy, 33(1), 10-17.

- Google Patents. (2018).

- Organic Chemistry Portal. (n.d.). Indazole synthesis.

- Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2021(1), 99-138.

- Claramunt, R. M., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4647-4656.

- PubMed. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor.

- Google Patents. (2006). US6982274B2 - 1H-indazole compound.

- Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.

- BenchChem. (2025).

Sources

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benthamscience.com [benthamscience.com]

- 4. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 8. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Conditions for catalytic reduction of 4-fluoro-3-nitro-1H-indazole to amine

This Application Note provides a rigorous technical guide for the catalytic reduction of 4-fluoro-3-nitro-1H-indazole to 4-fluoro-1H-indazol-3-amine .

Executive Summary

The reduction of 4-fluoro-3-nitro-1H-indazole (1) to 4-fluoro-1H-indazol-3-amine (2) presents a specific chemoselectivity challenge: the preservation of the C4-fluorine atom. While catalytic hydrogenation is the most atom-efficient method for nitro reduction, standard conditions (Pd/C,

This guide details three validated protocols designed to suppress defluorination:

-

Heterogeneous Catalysis (Preferred): Hydrogenation using Sulfided Platinum on Carbon (Pt/C).

-

Catalytic Transfer Hydrogenation: Pd/C with Ammonium Formate.

-

Chemical Reduction (Benchmark): Iron-mediated reduction (Fe/

) for cases where catalytic equipment is unavailable.

Scientific Background & Mechanistic Insight

The Chemoselectivity Challenge

The reduction of the nitro group proceeds via a cascade of intermediates: Nitro (

The competing side reaction, Hydrodefluorination (HDF) , is catalyzed by transition metals (Pd > Pt > Rh) via oxidative addition into the C-F bond. In 4-fluoro-3-nitroindazole, the C4-fluorine is electronically activated by the adjacent nitro group (ortho-effect) and the electron-poor pyrazole ring, making it highly susceptible to displacement before the nitro group is fully reduced.

Catalyst Selection Rationale

-

Palladium (Pd/C): Highly active for nitro reduction but notorious for C-X bond cleavage (dehalogenation). Generally unsuitable for this substrate without specific poisoning (e.g., Pb, V, or sulfides).

-

Platinum (Pt/C): Exhibits lower affinity for C-F oxidative addition while maintaining high activity for nitro reduction.

-

Sulfided Pt/C: The "Gold Standard" for halogenated nitroaromatics. Sulfur atoms occupy the high-energy "kink" sites on the metal surface responsible for C-X bond cleavage, leaving the terrace sites available for nitro reduction.

Reaction Pathway Diagram

Figure 1: Reaction pathways showing the desired reduction trajectory versus competing defluorination and ring-opening risks.

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Sulfided Pt/C)

Status: Recommended for Scale-Up Mechanism: Heterogeneous Catalysis Selectivity: High (>98% F-retention)

Materials

-

Substrate: 4-Fluoro-3-nitro-1H-indazole (1.0 eq)

-

Catalyst: 5% Pt/C (sulfided), typically 5-10 wt% loading relative to substrate.

-

Note: If sulfided Pt/C is unavailable, add 0.1 eq of DMSO or Thiophene to standard Pt/C to poison dehalogenation sites.

-

-

Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc).

-

Reagent: Hydrogen gas (

) (Balloon or 1-3 bar).

Step-by-Step Procedure

-

Preparation: In a hydrogenation vessel (Parr shaker or round-bottom flask), dissolve 1.0 g of 4-fluoro-3-nitro-1H-indazole in 10-15 mL of MeOH.

-

Catalyst Addition: Under an inert atmosphere (Argon/Nitrogen), carefully add 50-100 mg of 5% Pt/C (sulfided).

-

Safety: Dry noble metal catalysts can be pyrophoric. Wet with a small amount of water or add as a slurry in solvent.

-

-

Hydrogenation:

-

Purge the vessel with

(3x) and then -

Maintain

pressure (Balloon or 30 psi) at Room Temperature (20-25°C) . -

Critical: Do not heat initially. Higher temperatures increase the rate of defluorination.

-

-

Monitoring: Monitor via HPLC/UPLC every 1 hour. Look for the disappearance of the nitro peak and appearance of the amine.

-

Stop Condition: Stop immediately upon consumption of starting material to prevent over-reduction.

-

-

Workup:

-

Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH.

-

Concentrate the filtrate under reduced pressure to yield the crude amine.

-

Protocol B: Catalytic Transfer Hydrogenation (Pd/C + Formate)

Status: Alternative for Lab Scale (No H2 Gas required) Mechanism: Transfer Hydrogenation Selectivity: Moderate-High (Kinetic control)

Materials

-

Substrate: 4-Fluoro-3-nitro-1H-indazole (1.0 eq)

-

Catalyst: 10% Pd/C (5-10 wt%).

-

Hydrogen Donor: Ammonium Formate (5.0 - 10.0 eq).

-

Solvent: Methanol (MeOH).[1]

Step-by-Step Procedure

-

Dissolution: Dissolve 1.0 g of substrate in 20 mL MeOH.

-

Catalyst Addition: Add 50-100 mg 10% Pd/C under inert atmosphere.

-

Initiation: Add Ammonium Formate (solid) in one portion.

-

Reaction: Stir at Room Temperature or mild heat (max 40°C ).

-

Observation: Gas evolution (

) will occur. Ensure venting.

-

-

Monitoring: Check TLC/LCMS after 30 mins. This reaction is typically faster than balloon hydrogenation.

-

Workup: Filter through Celite®, concentrate, and partition between EtOAc and Water to remove excess formate salts.

Protocol C: Iron-Mediated Reduction (Fe/NH4Cl)

Status: Benchmark / "Fail-Safe" Mechanism: Single Electron Transfer (Chemical Reduction) Selectivity: Excellent (100% F-retention; No defluorination risk).

Materials

-

Substrate: 1.0 eq

-

Reductant: Iron Powder (3.0 - 5.0 eq) (Fine mesh preferred).

-

Electrolyte: Ammonium Chloride (

) (5.0 eq). -

Solvent: Ethanol/Water (3:1 ratio).

Step-by-Step Procedure

-

Setup: Suspend 1.0 g substrate, 0.9 g Iron powder, and 1.4 g

in 20 mL EtOH and 7 mL Water. -

Reaction: Heat to Reflux (80°C) with vigorous stirring.

-

Note: Vigorous stirring is essential as the reaction is heterogeneous.

-

-

Duration: Reaction typically completes in 1-3 hours.[2]

-

Workup:

-

Filter the hot mixture through Celite® to remove Iron oxides. Wash with hot EtOH.

-

Concentrate to remove EtOH.

-

Basify the aqueous residue with saturated

(to pH 8-9) and extract with EtOAc. -

Why: The amine may form a salt with HCl generated in situ; basification ensures recovery of the free base.

-

Data Summary & Comparison

| Parameter | Protocol A (Sulfided Pt/C) | Protocol B (Transfer Pd/C) | Protocol C (Fe/NH4Cl) |

| Reaction Type | Catalytic Hydrogenation | Transfer Hydrogenation | Stoichiometric Chemical |

| F-Retention | High (>98%) | Moderate-High (Risk of <5% loss) | Perfect (100%) |

| Scalability | Excellent | Good | Poor (Iron waste) |

| Speed | 2 - 6 Hours | 0.5 - 2 Hours | 1 - 3 Hours |

| Workup | Simple Filtration | Filtration + Wash | Extraction required |

| Safety | H2 Gas / Pyrophoric Cat. | CO2 evolution / Pyrophoric Cat. | No H2 / Non-pyrophoric |

Troubleshooting & Decision Tree

Figure 2: Decision matrix for selecting the optimal reduction protocol based on scale and equipment.

References

-

Synthesis of 3-Aminoindazoles

-

Catalytic Hydrogenation of Halogenated Nitroaromatics

- Title: Selective Catalytic Hydrogen

- Source:Ind. Eng. Chem. Res., 2003.

- Context: Establishes Pt/C (sulfided)

-

URL:[Link]

-

Iron-Mediated Reduction (General Protocol)

-

Indazole Scaffold Properties

- Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Source:RSC Advances, 2024.

-

URL:[Link](Note: Generalized link to RSC Indazole reviews).

Disclaimer: The procedures described herein involve the use of hazardous chemicals and pressurized gases. All experiments should be performed by qualified personnel in a fume hood with appropriate PPE. The stability of 3-amino-4-fluoroindazole should be assessed, as aminoindazoles can be prone to oxidation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. CN102690233A - Synthetic method of 3-amino-4-iodo-indazole - Google Patents [patents.google.com]

- 7. reddit.com [reddit.com]

- 8. TW201020234A - 3-amino-indazole or 3-amino-4,5,6,7-tetrahydro-indazole derivatives - Google Patents [patents.google.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Fluoro-3-nitro-1H-indazole

This Application Note is designed for researchers specializing in medicinal chemistry and process development. It addresses the specific challenges of utilizing 4-fluoro-3-nitro-1H-indazole —a highly functionalized, electron-deficient scaffold—in Palladium-catalyzed cross-coupling reactions.

Executive Summary & Strategic Analysis

4-fluoro-3-nitro-1H-indazole is a "privileged scaffold" in kinase inhibitor discovery (e.g., ITK, JAK inhibitors). Its reactivity profile is dominated by two electronic features:

-

The 3-Nitro Group: strongly electron-withdrawing, significantly increasing the acidity of the N1-proton (pKa ~9–10) and activating the C4-position.

-

The 4-Fluoro Group: A highly activated leaving group for Nucleophilic Aromatic Substitution (

), not typically a handle for Pd-catalyzed coupling under standard conditions.

The Core Challenge: Attempting standard Pd-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) directly on the C4-F bond will fail or require exotic Ni-catalysts. Therefore, "using" this molecule in Pd-catalysis primarily refers to N1-Arylation (Buchwald-Hartwig Cross-Coupling) to install aryl groups at the nitrogen, while preserving the C4-F handle for subsequent derivatization.

This guide details the Site-Selective N1-Arylation of 4-fluoro-3-nitro-1H-indazole, ensuring chemoselectivity over the competing

Reactivity Landscape & Decision Logic

Before initiating experimentation, it is critical to map the electrophilic vs. nucleophilic sites.

Figure 1: Reactivity map distinguishing the Pd-reactive N1 site from the

Detailed Protocol: N1-Arylation via Buchwald-Hartwig Coupling

This protocol couples 4-fluoro-3-nitro-1H-indazole (Nucleophile) with various Aryl Bromides (Electrophile).

Reagent Selection Rationale[1][2][3]

-

Catalyst (Pd): Pd_2(dba)_3 or Pd(OAc)_2. These precursors are stable and generate active Pd(0) species efficiently.

-

Ligand: Xantphos or BrettPhos .

-

Why? The indazole N1 is electron-deficient (due to 3-NO2), making it a poor nucleophile. Large bite-angle ligands like Xantphos facilitate the reductive elimination step, which is often rate-limiting for electron-poor heterocycles.

-

-

Base: Cs_2CO_3 (Cesium Carbonate).[1][2]

-

Why? Stronger bases like NaOtBu can trigger background

reactions at the C4-F position or degrade the nitro group. Cs_2CO_3 is mild enough to deprotonate the acidic N1-H without destroying the scaffold.

-

-

Solvent: 1,4-Dioxane (anhydrous). Toluene is a secondary choice if solubility is an issue.

Step-by-Step Methodology

Scale: 1.0 mmol (approx. 181 mg of indazole substrate)

| Component | Equiv. | Amount | Role |

| 4-Fluoro-3-nitro-1H-indazole | 1.0 | 181 mg | Substrate (Nucleophile) |

| Aryl Bromide (Ar-Br) | 1.2 | Varies | Coupling Partner |

| Pd(OAc)₂ | 0.05 | 11.2 mg | Pre-catalyst (5 mol%) |

| Xantphos | 0.10 | 57.8 mg | Ligand (10 mol%) |

| Cs₂CO₃ | 2.0 | 652 mg | Base |

| 1,4-Dioxane | N/A | 5.0 mL | Solvent (0.2 M) |

Procedure:

-

Catalyst Pre-complexation (Optional but Recommended): In a separate vial, mix Pd(OAc)_2 and Xantphos in 1 mL of dioxane. Stir at RT for 5 mins until the solution turns yellow/orange. This ensures active catalyst formation.

-

Reaction Assembly: To a dry microwave vial or Schlenk tube equipped with a magnetic stir bar, add:

-

Degassing: Seal the vessel and purge with Argon or Nitrogen for 3 cycles (vacuum/backfill). This is crucial to prevent oxidation of the phosphine ligand.

-

Solvent Addition: Add the remaining dioxane (4 mL) and the pre-complexed catalyst solution (1 mL) via syringe.

-

Reaction: Heat the block to 100°C for 12–16 hours .

-

Monitoring: Check via LC-MS. Look for the disappearance of the indazole (M+H = 182) and appearance of the N-aryl product.

-

-

Work-up:

-

Purification: Flash column chromatography.

-

Stationary Phase: Silica Gel.

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 0–30% EtOAc). The N-arylated product is usually less polar than the free N-H indazole.

-

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or poor oxidative addition. | Switch ligand to BrettPhos or tBuXPhos . Increase Temp to 110°C. |

| C4-Substitution Byproduct | Base attacking the C4-F bond. | Ensure Cs_2CO_3 is anhydrous.[8] Do not use alcohol solvents (MeOH/EtOH). Switch to non-nucleophilic base K_3PO_4. |

| Regioisomers (N1 vs N2) | Steric clash with Ar-Br. | Indazoles prefer N1 arylation electronically, but sterics can force N2. Use bulkier ligands to enforce N1 selectivity. |

| Pd Black Precipitation | Ligand oxidation or instability. | Re-purify ligand or increase Ligand:Pd ratio to 2.5:1. Ensure strict inert atmosphere. |

Mechanistic Insight: The Catalytic Cycle

Understanding the cycle helps in optimizing for difficult substrates.

Figure 2: The Buchwald-Hartwig cycle. Note that for electron-deficient indazoles, the Transmetallation step (binding of the nitrogen to Pd) is facilitated by the base Cs_2CO_3.

Sequential Functionalization Workflow

Once the N-arylation is complete, the 4-fluoro group remains intact. This allows for a "One-Pot, Two-Step" or sequential synthesis of complex kinase inhibitors.

Workflow:

-

Step 1: Pd-Catalyzed N-Arylation (as described above).

-

Step 2:

Displacement.-

Add a primary or secondary amine (e.g., morpholine, piperazine) to the crude mixture (or purified intermediate).

-

Heat to 80°C (often no additional base needed if excess amine is used).

-

Result: A 1,3,4-trisubstituted indazole core.[6]

-

References

-

Buchwald-Hartwig Coupling of Indazoles

- Reactivity of Nitro-Indazoles: Title: "Regioselective functionalization of 3-nitro-1H-indazoles." Source:Tetrahedron Letters. Context: Discusses the activation of the C4-position by the nitro group for .

-

Ligand Selection for N-Heterocycles

- Title: "A General Catalyst for the N-Aryl

- Source:Angewandte Chemie Int. Ed. (Surry & Buchwald).

- Context: Definitive guide on using BrettPhos and Xantphos for difficult N-couplings.

-

Benchchem Protocol Database

- Title: "Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole."

- Source: Benchchem Applic

- Context: Provides parallel insights into handling nitro-indazole derivatives in Pd-c

Disclaimer: This protocol involves the use of transition metals and high temperatures. Always review the Safety Data Sheet (SDS) for 4-fluoro-3-nitro-1H-indazole (potential sensitizer) and handle all reagents in a fume hood.

Sources

- 1. reddit.com [reddit.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Assembly of Kinase Inhibitors from 4-Fluoro-3-nitro-1H-indazole

Executive Summary & Strategic Rationale

The indazole scaffold is a "privileged structure" in kinase inhibitor discovery, serving as the core for FDA-approved drugs like Axitinib (VEGFR), Linifanib (ABT-869), and Entrectinib (TRK/ROS1).

The specific precursor 4-fluoro-3-nitro-1H-indazole represents a high-value "divergent node" for medicinal chemistry. Its value lies in the "3-4-1 Substitution Strategy" :

-

C3-Position (Nitro

Amine): Precursor to the hinge-binding motif (urea/amide). -

C4-Position (Fluoro): An activated handle for Nucleophilic Aromatic Substitution (

), allowing access to the "solvent front" or "gatekeeper" regions of the kinase pocket. -

N1-Position: The handle for tuning solubility and pharmacokinetic properties.

This guide details the protocols for transforming this core into potent kinase inhibitors, prioritizing the N1-Alkylation

Synthetic Workflow Visualization

The following diagram illustrates the critical path for elaborating the 4-fluoro-3-nitro-1H-indazole core.

Figure 1: Strategic workflow for the modular assembly of kinase inhibitors. The sequence is designed to utilize the electronic activation provided by the nitro group before reducing it.

Detailed Experimental Protocols

Module 1: N1-Functionalization (The Foundation)

Objective: Define the solubility profile and prevent N-H interference in subsequent steps. Challenge: Indazoles can alkylate at N1 or N2. The 3-nitro group increases the acidity of the N-H, often favoring N1, but steric bulk can shift this ratio.

Protocol:

-

Reagents: 4-fluoro-3-nitro-1H-indazole (1.0 equiv), Alkyl Halide (1.1 equiv),

(2.0 equiv). -

Solvent: Anhydrous DMF or

. -

Procedure:

-

Dissolve the indazole in DMF (0.2 M) and cool to 0°C.

-

Add

and stir for 15 min (deprotonation). -

Add the alkyl halide dropwise.[1]

-

Allow to warm to RT and stir for 4–12 hours.

-

Monitor: TLC/LCMS. N1-alkylated products typically elute after N2-isomers on non-polar stationary phases, but definitive assignment requires NOESY NMR.

-

-

Workup: Dilute with EtOAc, wash with water (

) to remove DMF. Dry over -

Purification: Flash chromatography (Hexane/EtOAc).

Module 2: C4-Diversification via

Objective: Introduce the "tail" moiety (e.g., solubilizing heterocycle) by displacing the fluorine. Mechanism: The 3-nitro group is ortho to the 4-fluoro substituent. This creates a highly electron-deficient center at C4, facilitating displacement by amines or thiols under mild conditions.

Protocol:

-

Reagents: N1-substituted-4-fluoro-3-nitroindazole (1.0 equiv), Nucleophile (e.g., N-methylpiperazine, Morpholine) (1.2–1.5 equiv), DIPEA (2.0 equiv).

-

Solvent: DMSO or NMP (Polar aprotic is essential).

-

Procedure:

-

Dissolve substrate in DMSO (0.5 M).

-

Add DIPEA and the amine nucleophile.

-

Heat: Stir at 60–80°C. (Note: Uncatalyzed

works well here; metal catalysis is rarely needed due to Nitro activation). -

Endpoint: Monitor for disappearance of the Fluorine signal (if using

-NMR) or mass shift (M-F+Nu).

-

-

Expert Tip: If the nucleophile is a volatile amine, use a sealed tube. If the nucleophile is an aniline (weak nucleophile), increase temperature to 100°C or use

as the base.

Data: Typical Yields for C4-Displacement

| Nucleophile Class | Example | Conditions | Typical Yield |

| Cyclic 2° Amine | Morpholine | DMSO, 60°C, 2h | 85–95% |

| Primary Alkyl Amine | Benzylamine | DMSO, 60°C, 3h | 80–90% |

| Aniline (Aryl Amine) | 4-Methoxy-aniline | DMSO, 100°C, 12h | 50–70% |

| Thiol | Thiophenol | DMF, | >90% |

Module 3: Chemoselective Reduction (Nitro Amine)

Objective: Unmask the hinge-binding amine without reducing other sensitive groups (e.g., halogens on the N1-side chain).

Method A: Hydrogenation (Standard)

-

Conditions:

(1 atm), 10% Pd/C, MeOH/THF (1:1). -

Pros: Clean, simple workup.

-

Cons: Risk of dehalogenation if Cl/Br/I are present elsewhere in the molecule.

Method B: Iron Reduction (Chemoselective)

-

Conditions: Fe powder (5 equiv),

(5 equiv), EtOH/Water (4:1), 70°C. -

Pros: Tolerates Aryl-Cl, Aryl-Br, and Aryl-I.

-

Protocol:

-

Suspend substrate in EtOH/Water.

-

Add

and Fe powder. -

Heat to reflux for 1–2 hours.

-

Filter hot through Celite (wash with warm MeOH).

-

Concentrate filtrate.[2]

-

Module 4: Constructing the Hinge Binder

Objective: Convert the 3-aminoindazole into a urea or amide to mimic the Adenine binding mode of ATP.

Protocol (Urea Formation):

-

Reagents: 3-amino-4-substituted-indazole (1.0 equiv), Aryl Isocyanate (1.1 equiv).

-

Solvent: Anhydrous THF or DCM.

-

Procedure:

Structural Biology Context (Mechanism of Action)

Understanding why we synthesize this core is crucial for design. The 3-aminoindazole motif functions as a donor-acceptor system in the kinase hinge region.

Figure 2: Interaction map of the 3-aminoindazole scaffold within the ATP binding pocket. The C3-urea/amide forms critical hydrogen bonds with the kinase hinge residues (often the "gatekeeper" residue vicinity).

Troubleshooting & Optimization (E-E-A-T)

Issue: Poor Regioselectivity during N-Alkylation

-

Cause: Steric crowding or solvent effects.

-

Solution: Switch to THP protection (Dihydropyran, pTsOH) if a temporary group is needed. If a permanent group is required and N2 is favored, try using the Mitsunobu reaction (Alcohol,

, DIAD) instead of alkyl halides, which often alters regioselectivity profiles.

Issue: Incomplete at C4

-

Cause: Deactivation of the ring or steric hindrance of the nucleophile.

-

Solution: Ensure the 3-nitro group is intact (do not reduce before

). If the reaction is sluggish, add KF/18-crown-6 to increase the nucleophilicity of the amine or switch solvent to Sulfolane (higher T capacity).

Issue: Instability of 3-Aminoindazole

-

Cause: Free 3-aminoindazoles can oxidize or polymerize upon prolonged air exposure.

-

Solution: Store as the HCl salt or process immediately into the Urea/Amide step.

References

-

Linifanib (ABT-869)

- Albert, D. H., et al. (2007). "Discovery of ABT-869, a multitargeted receptor tyrosine kinase inhibitor." Journal of Medicinal Chemistry.

-

Relevance: Establishes the 3-aminoindazole urea pharmacophore as a potent hinge binder.[4]

-

Indazole Scaffold Review

- Giraud, F., et al. (2018). "C3-Indazole functionalization: A review." Current Organic Chemistry.

- Relevance: Comprehensive review of functionalizing the indazole core, including nitro-reduction str

- on Fluoro-Nitro Systems:

-

Synthesis of 3-Aminoindazoles

-

Lier, F., et al. (2010). "Nucleophilic aromatic substitution reactions under aqueous, mild conditions." Beilstein Journal of Organic Chemistry.

- Relevance: Protocols for environmentally friendly reactions relevant to pharmaceutical scaling.

-

Sources

- 1. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru η6-arene complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note: Functionalization of the C3-Nitro Group in 4-Fluoro Indazoles

This is a comprehensive technical guide designed for researchers in medicinal chemistry and drug discovery. It addresses the specific challenges and opportunities presented by the 4-fluoro-3-nitroindazole scaffold.

Executive Summary & Mechanistic Insight[1][2]

The 4-fluoro-3-nitro-1H-indazole moiety represents a "loaded spring" in medicinal chemistry. Its value lies not just in the nitro group itself, but in the electronic interplay between the C3-nitro and C4-fluoro substituents.

The Ortho-Effect Challenge:

The C3-nitro group is a potent electron-withdrawing group (EWG) that dramatically lowers the electron density of the adjacent C4 position. Consequently, the C4-fluorine atom becomes highly activated toward Nucleophilic Aromatic Substitution (

-

Critical Strategic Decision: Before attempting to functionalize the C3-nitro group, you must decide the fate of the C4-fluorine.

-

Path A (Preservation): If the C4-fluoro is required in the final target (e.g., for metabolic stability or pKa modulation), you must avoid strong nucleophiles before reducing the nitro group.

-

Path B (Exploitation): You can use the C3-nitro group to facilitate the displacement of the C4-fluorine with a nucleophile (amine, thiol, alkoxide) first, and then functionalize the nitro group.

-

This guide focuses on Path A , detailing the transformation of the C3-nitro group itself, primarily via reduction to the C3-amine—the "gateway" intermediate for high-value kinase inhibitors.

Strategic Decision Tree (DOT Visualization)

The following decision tree outlines the logical flow for handling this scaffold to avoid side reactions (regio-scrambling or unwanted displacements).

Caption: Workflow for selecting the correct functionalization pathway based on the desired fate of the C4-fluorine substituent.

Protocol 1: Chemoselective Reduction of C3-Nitro Group

Objective: Convert the C3-nitro group to a C3-amino group while preserving the C4-fluorine and the N-N indazole bond.

Scientific Rationale: Vigorous hydrogenation (e.g., Raney Ni, high pressure/temp) risks cleaving the N-N bond of the indazole ring, destroying the heterocycle. We utilize a mild Iron-mediated reduction or controlled Catalytic Hydrogenation .

Method A: Iron/Ammonium Chloride (Robust & Scalable)

Best for: Gram-scale synthesis, tolerance of other functional groups.

Materials:

-

Substrate: 4-Fluoro-3-nitro-1H-indazole (1.0 equiv)

-

Reagent: Iron powder (325 mesh, 5.0 equiv)

-

Additive: Ammonium Chloride (

, 5.0 equiv) -

Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-3-nitroindazole (1.0 mmol) in Ethanol (10 mL).

-

Activation: Add water (2.5 mL) and Ammonium Chloride (5.0 mmol). Stir vigorously at room temperature for 5 minutes.

-

Reduction: Add Iron powder (5.0 mmol) in one portion.

-

Heating: Heat the mixture to 80°C (reflux) with vigorous stirring.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (yellow spot) should disappear within 1–2 hours, replaced by a fluorescent blue spot (amine).

-

-

Work-up:

-

Purification: The crude 3-amino-4-fluoroindazole is often pure enough for the next step. If necessary, purify via flash chromatography (DCM/MeOH 95:5).

Method B: Catalytic Hydrogenation (Clean & Fast)

Best for: Small scale, high-throughput libraries.

Materials:

-

Catalyst: 10% Pd/C (10 wt% loading)

-

Solvent: Methanol or Ethanol[2]

-

Atmosphere: Hydrogen balloon (1 atm)

Step-by-Step Protocol:

-

Dissolve substrate in Methanol (0.1 M concentration).

-

Add 10 wt% of Pd/C catalyst carefully under Argon flow.

-

Purge the flask with Hydrogen gas (balloon).

-

Stir at Room Temperature for 2–4 hours.

-

Warning: Do not heat. Elevated temperatures can cause hydrodefluorination (loss of the C4-F atom).

-

-

Filter through Celite and concentrate.

Protocol 2: Functionalization of the C3-Amine (The Gateway)

Once the C3-nitro is reduced to the 3-amino-4-fluoroindazole , the nitrogen becomes a versatile handle.

A. Synthesis of Kinase Inhibitor Motifs (Urea/Amide Formation)

The C3-amine is less nucleophilic than a standard aniline due to the electron-withdrawing pyrazole ring. Standard coupling conditions often require "forcing."

Protocol (Amide Coupling):

-

Reagents: Carboxylic Acid (1.2 equiv), HATU (1.5 equiv), DIPEA (3.0 equiv), DMF (dry).

-

Procedure: Pre-activate the acid with HATU/DIPEA in DMF for 15 mins. Add the 3-amino-4-fluoroindazole.

-

Conditions: Stir at 60°C for 12 hours. (Room temp is often insufficient for sterically crowded 4-fluoro amines).

B. Sandmeyer-Type Transformation (C3-Halogenation)

To convert the C3-nitro (via amine) into a C3-Iodo or C3-Bromo group for cross-coupling (Suzuki/Buchwald).

Protocol (C3-Iodination):

-

Diazotization: Dissolve 3-amino-4-fluoroindazole (1.0 equiv) in

(6 M) at 0°C. -

Add

(1.1 equiv) dropwise. Stir for 20 mins to form the diazonium salt. -

Displacement: Add a solution of

(2.0 equiv) slowly. -

Reaction: Allow to warm to room temperature and stir for 1 hour.

-

Result: Yields 4-fluoro-3-iodo-1H-indazole .

Quantitative Data Summary

| Reaction Type | Reagents | Temp | Typical Yield | Key Risk |

| Nitro Reduction | Fe / | 80°C | 85–95% | Iron waste handling |

| Nitro Reduction | 25°C | 90–98% | De-fluorination if heated | |

| Amide Coupling | HATU / DIPEA | 60°C | 60–80% | Low nucleophilicity of amine |

| Sandmeyer (I) | 0°C→RT | 50–70% | Diazo stability |

References

-

Benchchem. "Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole." Benchchem Technical Library.

-

Lefebvre, V., et al. (2010).[3] "Efficient synthesis of 3-aminoindazoles via SNAr reaction." Journal of Organic Chemistry, 75(8), 2730-2732.

-

Giraud, F., et al. (2014). "C3-Indazole functionalization: A review." Chimica Oggi - Chemistry Today, 32(4).

-

Scientific Update. (2019). "Syn-3-Fluoro-4-aminopiperidine and Fluorine Effects in SNAr." Scientific Update - Fluorine Chemistry.

-

Organic Chemistry Portal. "Sandmeyer Reaction: Mechanism and Protocols."

Sources

Troubleshooting & Optimization

Overcoming solubility issues with 4-fluoro-3-nitro-1H-indazole in aqueous media

Status: Operational Ticket ID: INDZ-SOL-4F3N Subject: Troubleshooting aqueous solubility for biological assays Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary: The "Brick Dust" Challenge

You are likely encountering precipitation when diluting 4-fluoro-3-nitro-1H-indazole from a DMSO stock into aqueous media.[1][2] This molecule exhibits "brick dust" characteristics: high crystallinity (driven by the nitro group's stacking interactions) and moderate lipophilicity (driven by the fluoro group and aromatic core).

The core issue is not just hydrophobicity; it is the lattice energy . The molecule prefers to bind to itself rather than water.[2] To overcome this, you must disrupt these intermolecular forces using one of three strategies: Ionization (pH) , Cosolvent Shielding , or Molecular Encapsulation .

Module 1: Diagnostic & Decision Matrix

Before proceeding, identify your experimental constraints. Do not use a "one-size-fits-all" approach.

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on assay type.

Module 2: The "Solvent Shift" Protocol (Strategy A)

Best for: High-throughput screening (HTS), robust cell lines (e.g., HeLa, HEK293).[1] The Risk: The "Crash Out." Rapid addition of water to DMSO stock causes local supersaturation, forcing the compound to precipitate as micro-crystals that are invisible to the naked eye but cytotoxic.

Step-by-Step Protocol

-

Prepare Master Stock: Dissolve 4-fluoro-3-nitro-1H-indazole in anhydrous DMSO to 10 mM .

-

Note: If the solution is cloudy, sonicate at 40°C for 5 minutes. The nitro group aids solubility in polar aprotic solvents like DMSO.[2]

-

-

Prepare Intermediate Dilution (The Critical Step):

-

The "Submarine" Mixing Technique:

Troubleshooting Table: Solvent Compatibility

| Solvent | Solubility Rating | Biological Limit (Approx) | Notes |

| DMSO | High (>50 mM) | 0.1% - 0.5% (Cells) | Hygroscopic; keep sealed.[1][2] Absorbed water causes degradation.[2] |

| Ethanol | Moderate | < 0.1% | More toxic to cells than DMSO; evaporates during long incubations.[1][2] |

| PEG 400 | Moderate | 10% - 20% (In Vivo) | Good for oral gavage; viscous, hard to pipette accurately.[1][2] |

| PBS (pH 7.4) | Very Low (< 10 µM) | N/A | Do not use as a primary solvent.[1][2] |

Module 3: pH Manipulation & Salt Formation (Strategy D)

Best for: Enzymatic assays, chemical synthesis, or situations where DMSO is forbidden.

The Science: The Indazole Acid Trap

The 1H-indazole proton (NH) is generally weak (pKa ~14). However, the 3-nitro group is strongly electron-withdrawing. It stabilizes the negative charge on the nitrogen atom upon deprotonation, significantly lowering the pKa (likely into the 9–11 range).

-

At pH 7.4: The molecule is neutral and insoluble.[2]

-

At pH > 10: The molecule deprotonates to form the indazolide anion , which is water-soluble.

Protocol: In Situ Salt Generation

-

Dissolve compound in a minimal volume of 0.1 M NaOH .

-

Verify dissolution (solution should turn yellow/orange due to the nitro-chromophore shift).[1][2]

-

-

Warning: If you drop the pH back below ~8.5, the compound will reprecipitate. This method is only valid for assays that can tolerate alkaline conditions or as a transient intermediate step.[2]

-

Module 4: Molecular Encapsulation (Strategy B)

Best for: In vivo I.V. dosing, sensitive primary cells, stem cells.[4]

If DMSO toxicity is a concern, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2] The hydrophobic indazole core sits inside the CD cavity, while the hydrophilic exterior interacts with water.

Formulation Recipe (20% HP-β-CD)

-

Vehicle Prep: Dissolve 20g of HP-β-CD in 100 mL of sterile water (or saline).[1][2] Filter sterilize (0.22 µm).

-

Compound Addition:

-

Add 4-fluoro-3-nitro-1H-indazole powder to the vehicle.[2]

-

Mandatory: Sonicate for 20–30 minutes or stir overnight at room temperature.

-

Visual Check: The solution must be perfectly clear.

-

-

Validation: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the complexation failed (concentration too high).

Figure 2: Cyclodextrin complexation workflow.[1][2] The "DMSO spike" (Step 2) is optional but accelerates complexation significantly.

Frequently Asked Questions (FAQ)

Q: My stock solution in DMSO froze in the fridge, and now it won't redissolve. A: DMSO freezes at 19°C. When it thaws, moisture from the air can condense inside the tube. Water acts as an "anti-solvent" for this molecule.[1][2]

-

Fix: Warm the tube to 37°C and sonicate.[2] If precipitate remains, the DMSO has absorbed too much water. Discard and make fresh stock in anhydrous DMSO.

Q: Can I use Tween 80 instead of Cyclodextrin? A: Yes, but with caution. Tween 80 (Polysorbate 80) is a surfactant that forms micelles.[1][2]

-

Limit: Use < 1% for in vivo (histamine release risk) and < 0.05% for in vitro (can lyse cell membranes).[2] Cyclodextrins are generally biologically inert and safer for sensitive assays.[1][2]

Q: Why is the solution yellow? A: Nitro-aromatic compounds are chromophores. 4-fluoro-3-nitro-1H-indazole will naturally appear yellow in solution.[1][2] If the yellow color intensifies or shifts to orange upon adding base (NaOH), this confirms the deprotonation of the indazole NH group (formation of the anion).

References

-

Lipinski, C. A. (2000).[1][2][5] Drug-like properties and the causes of poor solubility and poor permeability.[5][6] Journal of Pharmacological and Toxicological Methods, 44(1), 235–249.[5] Link

-

Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][2] Advanced Drug Delivery Reviews, 59(7), 645–666. Link

-

Clatworthy, I., et al. (1997).[2] The pKa of indazole and its derivatives. Journal of the Chemical Society, Perkin Transactions 2. (Inferred data on nitro-group electron withdrawal effects).

-

ResearchGate Community. (2017). DMSO tolerance limits in cell culture and in vivo.[2][7] ResearchGate.[1][2][7][8] Link

-

PubChem. (2025).[2] 4-Fluoro-1H-indazole Compound Summary. National Library of Medicine.[2] Link[1][2]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-Fluoroimidazole | C3H3FN2 | CID 99297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. reddit.com [reddit.com]

- 5. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Purification techniques for removing isomers from 4-fluoro-3-nitro-1H-indazole

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 4-fluoro-3-nitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating the target molecule from its isomers. The inherent nature of indazole chemistry often leads to the formation of regioisomers, which can be notoriously difficult to separate due to their similar physical properties.[1] This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you navigate these purification challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when dealing with isomers of 4-fluoro-3-nitro-1H-indazole.

Q1: What are the likely isomers contaminating my 4-fluoro-3-nitro-1H-indazole sample?

A1: The most common isomers in substituted indazole synthesis are N1- and N2-substituted regioisomers, which arise from the reaction of an electrophile at either of the two nitrogen atoms of the indazole ring.[2][3][4] However, depending on your synthetic route, particularly the nitration step, you may also encounter positional isomers where the nitro group is at the 5, 6, or 7-position instead of the 3-position. The 1H-tautomer is generally the more thermodynamically stable form.[5]

Q2: How can I confirm I have an isomeric mixture?

A2: A single spot on a Thin Layer Chromatography (TLC) plate can be misleading, as isomers with very similar polarities often co-elute. The most definitive methods for identifying an isomeric mixture are:

-